molecular formula C15H13ClN2O2 B2741648 N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide CAS No. 342002-68-0

N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide

Cat. No. B2741648
CAS RN: 342002-68-0
M. Wt: 288.73
InChI Key: UOTMKBHPGPZPAW-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide” is a chemical compound with the molecular formula C15H13ClN2O2 . It has a molecular weight of 288.73 . This compound is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of “N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide” can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations can provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .


Physical And Chemical Properties Analysis

“N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide” is a solid compound .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystal structure analysis. The crystal structure of a similar compound was analyzed using X-ray diffraction . This type of analysis can provide valuable insights into the molecular structure and bonding of the compound.

Pharmacological Evaluation

A series of substituted-N0-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs, which includes the compound , were synthesized and evaluated for their antioxidant, anti-inflammatory, and antimicrobial activity . The compounds demonstrated good similarity values with respect to the standard drugs.

Corrosion Inhibition

An aromatic hydrazide derivative similar to the compound was investigated as an inhibitor for the corrosion of carbon steel in 0.5 M H2SO4 solution . The study found that the compound exhibited good inhibition efficiency.

Density Functional Theory (DFT) Calculations

The compound has been used in DFT calculations to study the optimized structure and geometric parameters, as well as to explore the frontier molecular orbitals, global reactive parameters, Mullikan population analysis, Natural bond orbital and molecular electrostatic potential characteristics .

Molecular Docking Analysis

Molecular docking analysis was carried out using the compound to examine the binding energies of the title compound with PDB ID: 2QDJ protein target . This type of analysis can provide valuable insights into the possible interactions of the compound with biological targets.

Antioxidant Activity

The compound and its analogs have been evaluated for their antioxidant activity . Some of the compounds demonstrated significant antioxidant profiles, suggesting potential applications in the development of antioxidant drugs.

Safety and Hazards

The safety information available indicates that “N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-20-14-8-7-11(9-13(14)16)10-17-18-15(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTMKBHPGPZPAW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide

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